3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-bromobenzamide

Physicochemical profiling Membrane permeability Oral bioavailability prediction

3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-bromobenzamide is a synthetic benzamide derivative with the molecular formula C14H11BrN2O3 and a molecular weight of 335.15 g/mol. The compound features a 3-amino-4-bromobenzamide core coupled to a benzo[d][1,3]dioxol-5-yl aniline moiety, creating a dual-hydrogen-bond-donor scaffold (HBD = with a topological polar surface area (tPSA) of 73.6 Ų and a calculated LogP of 2.6.

Molecular Formula C14H11BrN2O3
Molecular Weight 335.15 g/mol
Cat. No. B11806330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-bromobenzamide
Molecular FormulaC14H11BrN2O3
Molecular Weight335.15 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Br)N
InChIInChI=1S/C14H11BrN2O3/c15-10-3-1-8(5-11(10)16)14(18)17-9-2-4-12-13(6-9)20-7-19-12/h1-6H,7,16H2,(H,17,18)
InChIKeyJCMMMKXYZJOBEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-bromobenzamide (CAS 1306027-71-3): Procurement-Relevant Physicochemical and Sourcing Profile


3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-bromobenzamide is a synthetic benzamide derivative with the molecular formula C14H11BrN2O3 and a molecular weight of 335.15 g/mol [1]. The compound features a 3-amino-4-bromobenzamide core coupled to a benzo[d][1,3]dioxol-5-yl aniline moiety, creating a dual-hydrogen-bond-donor scaffold (HBD = 2) with a topological polar surface area (tPSA) of 73.6 Ų and a calculated LogP of 2.6 [1]. It is commercially available as a research-grade screening compound from multiple vendors, with purity specifications ranging from 95% (AKSci) to NLT 98% (MolCore, ISO-certified) . Its closest commercially cataloged structural analog is N-1,3-benzodioxol-5-yl-4-bromobenzamide (des-amino variant), which lacks the 3-amino substituent and exhibits markedly different physicochemical properties .

Why 3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-bromobenzamide Cannot Be Replaced by In-Class Benzamide or Benzodioxole Analogs


Generic substitution among benzamide or benzodioxole-containing screening compounds is unreliable because minor structural perturbations produce quantifiable shifts in physicochemical determinants of molecular recognition. The 3-amino group on the target compound increases the hydrogen-bond donor count from 1 to 2 and raises tPSA from 47.6 Ų to 73.6 Ų relative to its des-amino analog [1]. This 26.0 Ų increase in polar surface area (a ~55% relative gain) directly impacts membrane permeability potential and solubility [1]. Simultaneously, the LogP drops from 3.22 to 2.6 (a difference of 0.62 log units), placing the target compound within a more favorable range for aqueous compatibility while the des-amino analog trends toward higher lipophilicity and potential non-specific binding [1]. Additionally, the 4-bromo substituent provides a heavy-atom handle for X-ray crystallography and a potential halogen-bond donor, features absent in non-brominated benzodioxolyl benzamides [2]. These combined differences mean that procurement of a generic 'benzodioxolyl benzamide' without the 3-amino-4-bromo substitution pattern introduces uncontrolled variables in any structure-activity relationship (SAR) campaign.

Quantitative Differentiation Evidence: 3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-bromobenzamide vs. Closest Analogs


Topological Polar Surface Area (tPSA): Target vs. Des-Amino Analog

The target compound possesses a tPSA of 73.6 Ų, compared to 47.6 Ų for its closest commercially available analog, N-1,3-benzodioxol-5-yl-4-bromobenzamide (des-amino) [1]. This 26.0 Ų increase, attributable to the 3-amino substituent, represents a 55% relative gain in polar surface area. The additional hydrogen-bond donor (HBD count increases from 1 to 2) and hydrogen-bond acceptor (HBA count increases from 3 to 4) are direct consequences of the 3-amino group [1]. Compounds with tPSA > 60 Ų are generally predicted to have lower passive membrane permeability but improved aqueous solubility profiles compared to those with tPSA < 60 Ų, a well-established threshold in drug-likeness filters [2].

Physicochemical profiling Membrane permeability Oral bioavailability prediction

Lipophilicity (LogP): Impact of 3-Amino Substitution on Partition Coefficient

The target compound exhibits a computed XLogP3-AA of 2.6, while the des-amino analog (N-1,3-benzodioxol-5-yl-4-bromobenzamide) has a LogP of 3.22 [1]. This difference of 0.62 log units corresponds to approximately a 4.2-fold lower predicted octanol-water partition coefficient for the target compound, indicating meaningfully reduced lipophilicity [2]. Lower LogP values are generally associated with reduced non-specific protein binding, reduced phospholipidosis risk, and improved developability profiles in drug discovery campaigns [3].

Lipophilicity optimization Non-specific binding Solubility prediction

Commercial Purity Specification: Vendor-to-Vendor Differentiation for Assay Reproducibility

Two principal vendors supply this compound with different purity specifications: MolCore offers NLT 98% purity under ISO certification, while AKSci supplies the compound at a minimum purity of 95% . The 3-percentage-point purity differential means that AKSci material may contain up to 5% impurities by weight—a 2.5-fold higher impurity ceiling compared to MolCore's 2% maximum . For screening campaigns where impurity-driven false positives or potency shifts are a concern, the higher-purity source is warranted. MolCore's ISO certification further provides documented quality system compliance absent from the AKSci specification .

Quality assurance Assay reproducibility Procurement specification

Molecular Weight and Heavy Atom Composition: Implications for X-ray Crystallography and Fragment-Based Screening

The target compound has a molecular weight of 335.15 g/mol with 20 heavy atoms including one bromine (exact monoisotopic mass = 333.99530 Da), placing it within the upper range of fragment-like chemical space (MW < 300 is the strict fragment definition) but below the typical lead-like limit of 460 Da [1][2]. The bromine atom provides anomalous scattering for X-ray crystallographic phasing and can serve as a halogen-bond donor to backbone carbonyls in protein-ligand complexes [3]. In contrast, non-brominated benzodioxolyl benzamides lack this heavy-atom advantage for structural biology. Among brominated analogs, the 4-bromo substitution pattern on the benzamide ring is chemically distinct from 2-bromo or 3-bromo regioisomers, which would present different vectors for halogen bonding and different steric environments in a binding pocket [4].

Fragment-based drug discovery X-ray crystallography Halogen bonding

Benzodioxole Moiety: Pharmacophoric Differentiation from Simple Phenyl Analogs

The benzo[d][1,3]dioxole (methylenedioxyphenyl) group in the target compound distinguishes it from simple N-phenyl-4-bromobenzamide analogs. Literature on benzodioxole-containing compounds indicates that this moiety can modulate cytochrome P450 enzyme interactions through the methylenedioxy group, which can act as a mechanism-based inactivator of certain CYP isoforms (particularly CYP2C9 and CYP3A4) [1][2]. In contrast, the unsubstituted phenyl analog (e.g., 3-amino-4-bromo-N-phenylbenzamide) lacks this metabolic liability and exhibits higher predicted metabolic stability but also lacks the potential for specific polar interactions conferred by the dioxole oxygens (HBA count of the benzodioxole contributes 2 of the 4 total HBA in the target) [3]. This trade-off between metabolic profile and binding interactions is quantifiable through the difference in HBA count and the presence or absence of the methylenedioxy metabolic soft spot.

Pharmacophore design Metabolic stability Cytochrome P450

Recommended Application Scenarios for 3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-bromobenzamide Based on Quantitative Differentiation Evidence


Fragment-Based and Structure-Guided Drug Discovery Requiring Anomalous Scattering

The bromine atom (exact mass 333.99530 Da) provides strong anomalous scattering signal for experimental X-ray crystallographic phasing, making this compound suitable for fragment-soaking experiments where unambiguous placement of the ligand in electron density is critical . The para-bromo substitution on the benzamide ring offers a defined halogen-bond vector that can be exploited for structure-guided optimization, a feature absent in non-halogenated benzodioxolyl benzamide analogs . Researchers should procure the NLT 98% purity grade (MolCore) to minimize impurity interference in crystallographic experiments .

SAR Campaigns Comparing 3-Amino vs. Des-Amino Benzamide Physicochemical Profiles

The 26.0 Ų tPSA difference (73.6 vs. 47.6 Ų) and 0.62 LogP difference (2.6 vs. 3.22) between the target compound and its des-amino analog provide a defined physicochemical perturbation pair for investigating the impact of polar surface area on cellular permeability, solubility, and target engagement in parallel . This compound pair constitutes a 'matched molecular pair' analysis where the sole structural variable is the 3-amino substituent, enabling clean attribution of any differential biological readout to this single modification .

Epigenetic Probe Development Targeting Bromodomain-Containing Proteins

Benzamide derivatives with brominated aromatic rings have been documented as bromodomain-binding scaffolds, with certain 4-bromobenzamide analogs showing nanomolar affinity for BRD4 bromodomains . The combination of the 4-bromobenzamide core with the benzodioxole moiety in this compound creates a pharmacophore that can be explored for epigenetic target engagement. The lower LogP (2.6) and higher tPSA (73.6 Ų) of the target compound, relative to simpler bromobenzamide fragments, may contribute to improved selectivity profiles by reducing non-specific hydrophobic interactions . Researchers should note that compound-specific BRD4 binding data have not been published for this exact compound as of 2025, and direct binding assays should be conducted to establish target engagement .

Chemical Biology Tool for Studying Halogen Bonding in Protein-Ligand Interactions

The 4-bromobenzamide moiety in this compound provides a well-defined halogen-bond donor that can engage backbone carbonyl oxygens in protein binding sites, with the para-substitution pattern presenting a geometrically distinct interaction vector compared to ortho- or meta-bromo regioisomers . The additional 3-amino group increases the compound's hydrogen-bonding capacity (HBD = 2, HBA = 4), creating a multi-point recognition scaffold suitable for studying the interplay between halogen bonding and hydrogen bonding in molecular recognition . This is a research application where the specific substitution pattern of this compound—rather than any generic benzamide—is required.

Quote Request

Request a Quote for 3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-bromobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.